molecular formula C9H16O B094683 1-Oxaspiro[2.7]decane CAS No. 185-88-6

1-Oxaspiro[2.7]decane

Cat. No.: B094683
CAS No.: 185-88-6
M. Wt: 140.22 g/mol
InChI Key: BGJYHEFBQRQPTM-UHFFFAOYSA-N
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Description

1-Oxaspiro[27]decane is a heterocyclic organic compound characterized by a spirocyclic structure containing an oxygen atom

Scientific Research Applications

1-Oxaspiro[2.7]decane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Future Directions

The future directions in the study of 1-Oxaspiro[2.7]decane could involve further exploration of its synthesis and potential applications. The development of an efficient and stereocontrolled route to the ®- and (S)- configurated 1,6,9- trioxaspiro[4.5]decane ring system could lead to novel antibiotics and selective anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.7]decane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclooctanone with trimethylsulfonium iodide in the presence of a base can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spiroether synthesis can be applied. These methods typically involve large-scale cyclization reactions, often using catalysts to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[2.7]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding spirocyclic ketones or lactones.

    Reduction: Reduction reactions can convert this compound into spirocyclic alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted spiroethers, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Oxaspiro[2.7]decane exerts its effects is primarily through its interaction with molecular targets in biological systems. The spirocyclic structure allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its full range of biological activities.

Comparison with Similar Compounds

    1,6-Dioxaspiro[4.5]decane: Another spiroether with a different ring size and oxygen placement.

    1,6,9-Tri-oxaspiro[4.5]decane: A more complex spirocyclic compound with additional oxygen atoms.

Uniqueness: 1-Oxaspiro[2.7]decane is unique due to its specific ring size and the position of the oxygen atom, which confer distinct chemical and physical properties. These features make it particularly interesting for applications requiring specific structural characteristics.

Properties

IUPAC Name

1-oxaspiro[2.7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-4-6-9(8-10-9)7-5-3-1/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJYHEFBQRQPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531260
Record name 1-Oxaspiro[2.7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-88-6
Record name 1-Oxaspiro[2.7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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